

A Technical Guide to 6-Iodoisatoic Anhydride: Chemical Properties and Structure

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Compound of Interest

Compound Name: 6-*ido*-2*H*-3,1-benzoxazine-2,4(*H*)-dione

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 6-iodoisatoic anhydride. This compound serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel heterocyclic scaffolds for the pharmaceutical industry. The inclusion of an iodine atom offers a versatile handle for further functionalization, making it a key intermediate in the synthesis of diverse molecular architectures.

Core Chemical and Physical Properties

6-Iodoisatoic anhydride, also known as 6-*ido*-1*H*-benzo[d][1][2]oxazine-2,4-dione, is a pale brown solid at room temperature.^[2] Its key physical and structural properties are summarized below.

Property	Value
IUPAC Name	6-Iodo-2H-3,1-benzoxazine-2,4(1H)-dione
Synonyms	6-Iodo-1H-benzo[d][1][2]oxazine-2,4-dione
Molecular Formula	C ₈ H ₄ INO ₃
Molecular Weight	289.03 g/mol
Appearance	Pale brown solid[2]
Melting Point	196-198 °C[2]
CAS Number	17659-59-3

Chemical Structure and Spectroscopic Analysis

The structure of 6-iodoisatoic anhydride is characterized by a bicyclic system containing a benzene ring fused to a 1,3-oxazine-2,4-dione ring, with an iodine atom substituted at the 6-position.

Figure 1: Chemical structure of 6-iodoisatoic anhydride.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of 6-iodoisatoic anhydride. Below are the characteristic data obtained from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum shows signals in the aromatic region corresponding to the protons on the benzene ring, and a characteristic broad singlet for the N-H proton.
 - δ 11.63 (s, 1H, NH)
 - δ 8.13 (d, J = 1.2 Hz, 1H, Ar-H)
 - δ 8.01 (dd, J = 8.5, 1.2 Hz, 1H, Ar-H)

- δ 6.96 (d, J = 8.5 Hz, 1H, Ar-H)[2]
- ^{13}C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum displays signals for the carbonyl carbons, the aromatic carbons, and the carbon atom bearing the iodine.
 - δ 159.2 (C=O)
 - δ 147.3 (C=O)
 - δ 145.3 (Ar-C)
 - δ 141.6 (Ar-C)
 - δ 136.9 (Ar-C)
 - δ 118.2 (Ar-C)
 - δ 113.1 (Ar-C)
 - δ 86.4 (Ar-C-I)[2]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic stretches of the anhydride and amine functional groups.

- IR (KBr, ν/cm^{-1}): 3169, 3083 (N-H stretch), 1758 (asymmetric C=O stretch), 1703 (symmetric C=O stretch).[2] The two distinct carbonyl peaks are a hallmark of the anhydride functional group.[3]

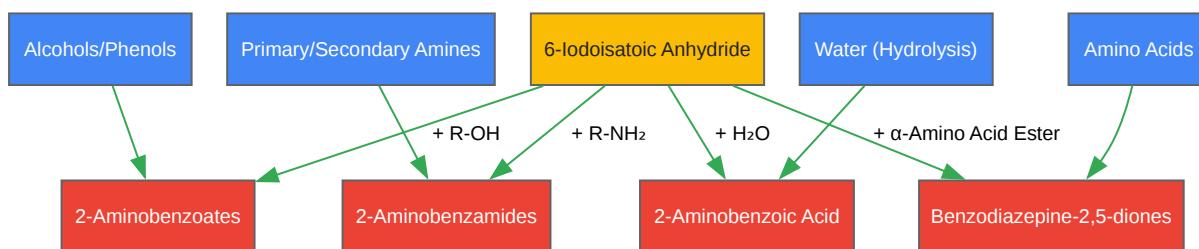
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EIMS) confirms the molecular weight of the compound.

- EIMS (m/z, rel. int. %): [M]⁺ 289 (52), 245 (100), 217 (22).[2] The fragment at m/z 245 corresponds to the loss of carbon dioxide (CO₂), a typical fragmentation pattern for isatoic anhydrides.

Reactivity and Synthetic Utility

Isatoic anhydrides are versatile intermediates in organic synthesis. The anhydride moiety is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the basis for its use in constructing a wide array of heterocyclic compounds.



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Figure 2: General reactivity of 6-iodoisatoic anhydride with various nucleophiles.

The presence of the iodine atom on the aromatic ring provides an additional site for modification, typically through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which significantly expands its synthetic potential in drug discovery programs. Isatoic anhydride and its derivatives are key precursors for synthesizing biologically active molecules such as quinazolines, quinazolinones, and benzodiazepines.[4]

Experimental Protocols

General Synthesis of 6-Iodoisatoic Anhydride

A common method for the synthesis of isatoic anhydride derivatives is the palladium-catalyzed carbonylation of the corresponding ortho-iodoanilines.[4]



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Figure 3: A generalized workflow for the synthesis and characterization of 6-iodoisatoic anhydride.

Illustrative Protocol:

- **Reaction Setup:** To a solution of 2-amino-5-iodobenzoic acid in a suitable aprotic solvent (e.g., dioxane or THF), a phosgene equivalent such as triphosgene or diphosgene is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction Progression:** The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** The solvent is removed under reduced pressure. The crude product is then treated with a non-polar solvent (e.g., hexane) to precipitate the solid.
- **Purification:** The resulting solid is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-iodoisatoic anhydride.[2]
- **Characterization:** The final product is characterized by NMR, IR, and mass spectrometry, and its melting point is determined to confirm its identity and purity.

Applications in Drug Development

Isatoic anhydrides are considered privileged scaffolds in medicinal chemistry. Their ability to react with a variety of nucleophiles allows for the generation of large libraries of compounds for high-throughput screening. The "6-iodo" substituent is particularly attractive as it allows for late-stage diversification of drug candidates, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and metabolic stability. Anhydride-based prodrugs have also been explored to enhance the bioavailability and extend the duration of action of nonsteroidal anti-inflammatory drugs.[5][6]

Conclusion

6-Iodoisatoic anhydride is a synthetically versatile and valuable intermediate for the preparation of a wide range of heterocyclic compounds with potential applications in drug discovery and development. Its well-defined chemical and physical properties, coupled with its predictable

reactivity, make it an important tool for medicinal and synthetic chemists. The detailed spectroscopic data provided in this guide serves as a reliable reference for the characterization and quality control of this compound in a research setting.

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